Methyl sulfate

Description

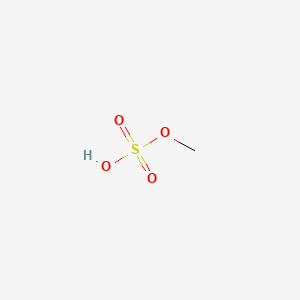

Structure

3D Structure

Properties

IUPAC Name |

methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJDSHXVKJFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19803-43-1 (ammonium salt), 512-42-5 (hydrochloride salt), 562-54-9 (potassium salt) | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047983 | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-93-4 | |

| Record name | Monomethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R24I7CLU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfate (B86663) ((CH₃)₂SO₄), also known as DMS, is a powerful and versatile methylating agent extensively utilized in organic synthesis, pharmaceuticals, dyes, and perfumes.[1][2] Despite its utility, its high toxicity and carcinogenic nature demand a thorough understanding of its physical and chemical properties for safe and effective handling.[3] This technical guide provides a comprehensive overview of the core properties of dimethyl sulfate, detailed experimental protocols, and visualizations of its key chemical reactions to support researchers, scientists, and drug development professionals.

Physical Properties of Dithis compound

Dithis compound is a colorless, oily liquid with a faint, onion-like odor.[2][4] However, it is considered to have poor warning properties as the odor may not be perceptible at hazardous concentrations.[2] The key physical properties of dithis compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆O₄S | [4] |

| Molar Mass | 126.13 g/mol | [4] |

| Appearance | Colorless, oily liquid | [4] |

| Odor | Faint, onion-like | [2][4] |

| Density | 1.33 g/mL at 20 °C | [5] |

| Melting Point | -32 °C (-25.6 °F) | [5][6] |

| Boiling Point | 188 °C (370 °F) with decomposition | [5][6] |

| Solubility in Water | 2.8 g/100 mL at 18 °C (reacts) | [4] |

| Solubility in Organic Solvents | Soluble in ether, dioxane, acetone, and aromatic hydrocarbons.[4] Sparingly soluble in carbon disulfide and aliphatic hydrocarbons.[4] | [4] |

| Vapor Pressure | 65 Pa at 20 °C | [2] |

| Vapor Density | 4.35 (air = 1.0) | [5] |

| Refractive Index | 1.3874 at 20 °C | [5] |

| Flash Point | 83 °C (181 °F) | [6] |

| Autoignition Temperature | Not applicable (decomposes) |

Chemical Properties of Dithis compound

The chemical reactivity of dithis compound is dominated by its potent methylating ability. It is a strong alkylating agent that readily transfers a methyl group to a wide range of nucleophiles.[1]

Methylation Reactions

Dithis compound is widely used for the methylation of phenols, amines, and thiols.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the methyl groups, and the this compound anion acts as a good leaving group.[7][8]

-

O-Methylation: Phenols are readily converted to their corresponding methyl ethers (anisoles). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol (B47542).[9]

-

N-Methylation: Primary and secondary amines can be methylated with dithis compound. However, over-methylation to form quaternary ammonium (B1175870) salts is a common side reaction, particularly with primary amines.[9][10]

-

S-Methylation: Thiols are easily methylated to form thioethers.[1]

Hydrolysis

Dithis compound hydrolyzes in the presence of water. The reaction is slow in cold water but accelerates in warm water or under acidic or basic conditions.[11] The hydrolysis occurs in a stepwise manner, first forming monothis compound and methanol, and then further hydrolyzing to sulfuric acid and methanol.

Reaction with Nucleic Acids

Dithis compound is a known mutagen and carcinogen due to its ability to methylate DNA.[7] It primarily reacts with the nitrogen atoms of purine (B94841) bases. The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are the major sites of methylation.[7] This methylation can interfere with DNA replication and transcription, leading to mutations. This property is also exploited in molecular biology techniques such as DMS footprinting to study DNA-protein interactions and RNA secondary structure.[1]

Experimental Protocols

Given the hazardous nature of dithis compound, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Emergency-use ammonia (B1221849) should be readily available to neutralize any spills.

Determination of Boiling Point (Safety-Modified Thiele Tube Method)

-

Apparatus Setup: Assemble a Thiele tube apparatus inside a fume hood. Use a micro-scale setup to minimize the amount of substance used. The heating medium should be a high-boiling point silicone oil.

-

Sample Preparation: Place a small volume (less than 0.5 mL) of dithis compound into a small test tube. Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Procedure: Attach the test tube to a thermometer and immerse it in the Thiele tube. Heat the side arm of the Thiele tube gently and slowly. Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid boils.

-

Measurement: Remove the heat source and carefully observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.

-

Decontamination: After the experiment, allow the apparatus to cool completely. The dithis compound sample and any contaminated glassware should be quenched by slowly adding to a stirred solution of 10% aqueous ammonia or sodium hydroxide.

General Protocol for O-Methylation of a Phenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the phenol substrate and a base (e.g., potassium carbonate) in a suitable solvent like acetone.

-

Addition of Dithis compound: While stirring the mixture, add dithis compound dropwise from the dropping funnel at room temperature. An exothermic reaction may occur, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts. Quench any unreacted dithis compound by the slow addition of aqueous ammonia. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

SN2 Methylation of a Phenoxide Ion

Caption: SN2 mechanism of phenol methylation by dithis compound.

Hydrolysis of Dithis compound

Caption: Stepwise hydrolysis of dithis compound in water.

Methylation of Guanine in DNA

Caption: Methylation of the N7 position of guanine by dithis compound.

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 3. aarti-industries.com [aarti-industries.com]

- 4. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dithis compound (EHC 48, 1985) [inchem.org]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. Dithis compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pcliv.ac.uk [pcliv.ac.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Sulfate

Disclaimer: Dimethyl Sulfate (B86663) is an extremely toxic, carcinogenic, and mutagenic substance.[1][2] It should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.[1][2] A thorough risk assessment must be conducted before any experimental work.[3] Ammonia is a specific antidote for dimethyl sulfate and should be readily available to neutralize any spills.[3]

Introduction

Dithis compound ((CH₃)₂SO₄ or Me₂SO₄) is a powerful and versatile methylating agent widely used in organic synthesis for the methylation of phenols, amines, and thiols.[4] Its utility in the manufacturing of dyes, perfumes, and pharmaceuticals has made it a significant reagent.[5] However, its high reactivity is matched by its extreme toxicity, making its synthesis and handling a matter of critical safety concern.[1] This guide provides a detailed overview of a common laboratory method for the synthesis of dithis compound, focusing on the experimental protocol, reaction mechanisms, and essential safety precautions.

Safety and Handling

Due to its hazardous nature, strict safety protocols are mandatory when working with dithis compound.

2.1 Hazards

-

Toxicity: Extremely toxic and fatal if inhaled.[2] Toxic if swallowed.

-

Corrosivity: Causes severe skin burns and serious eye damage.[1]

-

Carcinogenicity: May cause cancer and is suspected of causing genetic defects.[1][2]

-

Delayed Effects: Symptoms from exposure, such as pulmonary edema, may be delayed for several hours.[6]

2.2 Personal Protective Equipment (PPE)

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) or a respirator with an appropriate filter should be used.[1][2]

-

Hand Protection: Wear suitable protective gloves.[2]

-

Eye Protection: Tightly fitting safety goggles or a face shield are necessary.[2]

-

Skin and Body Protection: A total impervious protective suit and boots are required to prevent any contact.[1]

2.3 Handling and Storage

-

All work must be conducted in a chemical fume hood with excellent ventilation.

-

Store in a cool, dry, well-ventilated, and tightly closed container.[2]

-

Keep away from heat, sparks, and open flames.

-

Containers must be carefully resealed after use and kept upright.[2]

2.4 Spill and First Aid

-

Spills: Evacuate the area. Collect spillage with an inert absorbent material (e.g., dry sand) and place it in a sealable container for disposal. Do not use water to wash away spills.

-

Inhalation: Move the person to fresh air and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water and seek immediate medical attention.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2]

Synthesis Methodology

The commercial production of dithis compound often involves the continuous reaction of dimethyl ether with sulfur trioxide.[4][5] For laboratory-scale synthesis, a common route involves the preparation of methyl bisulfate from methanol (B129727) and sulfuric acid, followed by its distillation to yield dithis compound.[7][8]

3.1 Data Summary

Table 1: Physical and Chemical Properties of Dithis compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₂H₆O₄S | [4] |

| Molar Mass | 126.13 g/mol | [4] |

| Appearance | Colorless, oily liquid | [4] |

| Odor | Faint, onion-like | [4] |

| Density | 1.33 g/mL | [4] |

| Melting Point | -32 °C | [4] |

| Boiling Point | 188 °C (decomposes) | [4] |

| Solubility in Water | Reacts | [4] |

| Flash Point | 83 °C |[9] |

Table 2: Summary of Laboratory Synthesis Parameters

| Parameter | Description |

|---|---|

| Reactants | Methanol, Sulfuric Acid, Sodium Sulfate (anhydrous) |

| Intermediate | Methyl bisulfate |

| Reaction Type | Esterification followed by distillation |

| Key Equipment | Round-bottom flask, dropping funnel, distillation apparatus, vacuum source |

| Temperature Control | Cooling (for initial esterification), Heating (for distillation) |

| Purification | Vacuum distillation, Washing (optional) |

3.2 Experimental Protocol: Synthesis from Methyl Bisulfate

This protocol is a composite representation based on described laboratory methods.[7][8] Researchers must adapt and validate it based on their specific equipment and a thorough risk assessment.

Step 1: Preparation of Methyl Bisulfate

-

Equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to cool.

-

Slowly add a measured amount of concentrated sulfuric acid to the flask.

-

While continuously stirring and cooling, add an equimolar amount of methanol dropwise from the dropping funnel. The reaction is highly exothermic and the temperature must be carefully controlled.

-

After the addition is complete, add anhydrous sodium sulfate to the mixture.

-

Continue stirring the mixture for several hours (e.g., 4 hours) at a controlled temperature to ensure the formation of methyl bisulfate.[7]

Step 2: Synthesis and Distillation of Dithis compound

-

Transfer the methyl bisulfate mixture to a distillation flask.

-

Set up a vacuum distillation apparatus. All glass joints must be securely fastened.

-

Heat the flask to distill the product under reduced pressure.[7][8] The distillation of methyl bisulfate yields dithis compound and sulfuric acid.[8]

-

Collect the distillate, which is crude dithis compound.

Step 3: Purification of Dithis compound

-

The collected crude product can be purified further. One method involves washing the distillate. This must be done with extreme care.

-

A common purification technique involves neutralizing acidic impurities. This can be done by washing with a cold, dilute alkaline solution (e.g., sodium carbonate solution), followed by washing with cold water.[10]

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

A final vacuum distillation of the dried product can yield high-purity dithis compound.[11]

Reaction Mechanisms and Visualizations

The primary reaction for the utility of dithis compound is methylation, which typically proceeds via an Sₙ2 mechanism. The methyl group is transferred to a nucleophile, with the this compound anion acting as a good leaving group.[12][13]

Diagram 1: General Workflow for Laboratory Synthesis of Dithis compound

Caption: A simplified workflow for the synthesis and purification of dithis compound.

Diagram 2: Sₙ2 Methylation Mechanism

Caption: The Sₙ2 mechanism for methylation using dithis compound with a generic nucleophile (Nu⁻).

References

- 1. aarti-industries.com [aarti-industries.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. Dithis compound (EHC 48, 1985) [inchem.org]

- 6. nj.gov [nj.gov]

- 7. Dithis compound Synthesis | PDF [slideshare.net]

- 8. Sciencemadness Discussion Board - Preparation of Dithis compound Discussion - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 10. CN105130850A - Method for purifying dithis compound - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. alcohols - what is mechanism for reaction phenol + dimethylsulphate -> anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to Dimethyl Sulfate as an Electrophilic Methylating Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dimethyl sulfate (B86663) (DMS), a potent and widely used electrophilic methylating agent in industrial and laboratory settings. It covers its core chemical properties, reactivity, applications in organic and drug synthesis, detailed experimental protocols, and critical safety considerations.

Introduction to Dimethyl Sulfate (DMS)

Dithis compound, with the chemical formula (CH₃O)₂SO₂ or Me₂SO₄, is the diester of methanol (B129727) and sulfuric acid.[1] It is a colorless, oily liquid with a faint, onion-like odor.[1][2] DMS is primarily used as a powerful methylating agent in organic synthesis, valued for its high reactivity and low cost, which makes it a preferred choice for many industrial applications.[1][3]

Despite its effectiveness, DMS is extremely toxic, carcinogenic, corrosive, and environmentally hazardous.[1][4][5] Its handling requires stringent safety protocols.[6] Due to its toxicity, other reagents like methyl iodide or the less reactive but safer dimethyl carbonate are sometimes used as alternatives.[1][3]

Chemical Properties and Reactivity

Dithis compound is a strong alkylating agent that efficiently transfers a methyl group to a wide range of nucleophiles.[3][7] Its high reactivity is a key advantage, leading to faster reaction kinetics and potentially higher yields in industrial processes.[3]

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 77-78-1 | [1][8] |

| Molecular Formula | C₂H₆O₄S | [1] |

| Molar Mass | 126.13 g/mol | [1][8] |

| Appearance | Colorless, oily liquid | [1][8] |

| Density | 1.33 g/mL | [1][8] |

| Melting Point | -32 °C | [1][8] |

| Boiling Point | 188 °C (decomposes) | [1][8] |

| Solubility in Water | Reacts | [1] |

| Flash Point | 83 °C (182 °F) | [2][9] |

Reactivity and Mechanism

The methyl transfer from dithis compound is assumed to occur via a bimolecular nucleophilic substitution (SN2) reaction.[1][10] In this mechanism, a nucleophile attacks one of the electrophilic methyl carbons of the DMS molecule, leading to the displacement of the this compound anion, which is an excellent leaving group.[10] Only one methyl group is transferred more quickly than the second.[1]

Caption: General SN2 mechanism for methylation using dithis compound.

Applications in Synthesis

Dithis compound is a versatile reagent used for the methylation of a wide array of substrates, including phenols, amines, thiols, and carboxylic acids.[1][11]

Key Methylation Reactions

-

O-Methylation : DMS is commonly used to methylate phenols, alcohols, and carboxylic acids.[1] For example, it is used in the Haworth methylation of sugars and the synthesis of methyl salicylate (B1505791) from salicylic (B10762653) acid.[1][12]

-

N-Methylation : Amines are readily methylated by DMS to form secondary, tertiary, or quaternary amines.[1] This is a key step in the synthesis of many pharmaceuticals.[13]

-

S-Methylation : Thiolate salts and thiocarboxylic acids are easily converted to their corresponding methyl thioethers and thioesters using DMS.[1]

Role in Drug Development

DMS is a critical reagent in the synthesis of numerous active pharmaceutical ingredients (APIs).[13][14] Its efficiency and cost-effectiveness make it a staple in pharmaceutical manufacturing.[3][11]

| Drug | Therapeutic Class | Role of Dithis compound (Methylation Type) | References |

| Rotigotine | Anti-Parkinson's Agent | O-methylation of a phenolic hydroxyl group. | [13] |

| Levetiracetam | Antiepileptic | N-methylation to complete the synthesis. | [13] |

| Cimetidine | H₂ Receptor Antagonist | S-alkylation (S-methylation) of a thiol intermediate. | [13] |

| Fexofenadine HCl | Antihistamine | Quaternization reaction (N-methylation). | [13] |

| Neostigmine methylsulfate | Anticholinesterase | N-methylation to form the final quaternary ammonium (B1175870) salt. | [13] |

| Apremilast | Anti-inflammatory | C-methylation of a styrene (B11656) derivative using butyllithium (B86547) and DMS. | [13] |

Experimental Protocols

Due to the extreme toxicity of dithis compound, all procedures must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).[4][6]

General Protocol for O-Methylation of a Phenolic Acid

This protocol is a generalized procedure based on the regioselective synthesis of methyl salicylate.[12][15][16]

Materials and Equipment:

-

Substrate (e.g., Salicylic Acid)

-

Dithis compound (DMS)

-

Base (e.g., K₂CO₃, NaHCO₃)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard glassware for workup and purification

-

TLC plates for reaction monitoring

Procedure:

-

Setup: Assemble the reaction apparatus (flask, condenser) in a fume hood.

-

Reagents: To the round-bottom flask, add the substrate (1.0 eq), base (1.0-1.1 eq), and solvent (if applicable).

-

Heating: Begin stirring and heat the mixture to the desired temperature (e.g., 65-90 °C).[8][15]

-

DMS Addition: Add dithis compound (1.0-2.0 eq) dropwise to the heated mixture over a period of 15-30 minutes.[8][15]

-

Reaction: Maintain the temperature and continue stirring for the required time (e.g., 90 minutes to 2 hours), monitoring the reaction progress by TLC.[15][17]

-

Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench excess DMS by adding a concentrated aqueous base like ammonia (B1221849) or sodium hydroxide (B78521) solution. Caution: This reaction can be exothermic and potentially violent with large amounts of DMS.[2][18][19]

-

Workup: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Caption: A typical experimental workflow for a methylation reaction using DMS.

Quantitative Data from Cited Experiments

The following table summarizes key quantitative data from a representative methylation experiment.

Synthesis of Methyl Salicylate from Salicylic Acid

| Parameter | Value | Notes | References |

| Substrate | Salicylic Acid (SA) | 20 mmol | [15] |

| Reagent | Dithis compound (DMS) | 40 mmol (2.0 eq) | [15] |

| Base | Sodium Bicarbonate (NaHCO₃) | 20 mmol (1.0 eq) | [15] |

| Temperature | 90 °C | - | [15] |

| Reaction Time | 90 minutes | After DMS addition | [15] |

| Conversion Rate | 100% | Determined by GC | [12][15] |

| Product Yield | 96% | Isolated yield of Methyl Salicylate | [12][15] |

Kinetic Data for DMS Reactions in Methanol at 65 °C

| Reaction | Rate Constant (k) | Notes | References |

| DMS Hydrolysis | 1.3 × 10⁻⁴ L/mol·s | Second-order rate constant | [20][21] |

| DMS Methanolysis | 3.1 × 10⁻⁵ L/mol·s | Second-order rate constant (at 35 °C) | [20][21] |

Safety, Handling, and Alternatives

Critical Safety Precautions

Dithis compound is classified as a probable human carcinogen and is extremely hazardous.[4][22] Its toxicity is characterized by a lack of immediate warning symptoms, with effects often delayed by 6-24 hours.[4][19]

-

Handling: Always handle DMS in a certified chemical fume hood to prevent inhalation of vapors.[4][6]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and impermeable gloves (butyl rubber or Viton are recommended; double-gloving is advised).[6][23] A flame-resistant lab coat is mandatory.[6]

-

Spills: Absorb minor spills with a spill pillow or absorbent material. Decontaminate equipment and minor spills with a concentrated solution of a base like ammonia or alkali, but be aware that the reaction can be violent with larger quantities.[4][19]

-

Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[4] For eye contact, flush with copious amounts of water for at least 15 minutes.[4] If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[4][22]

-

Disposal: Waste containing DMS must be placed in a clearly labeled, covered metal container and handled according to institutional waste disposal guidelines for highly toxic substances.[4]

Alternatives to Dithis compound

The high toxicity of DMS has led to the use of alternative methylating agents.[1]

| Reagent | Reactivity | Cost | Key Hazards |

| Dithis compound (DMS) | High | Low | Extremely toxic, carcinogenic, corrosive.[1][3] |

| Methyl Iodide (MeI) | High | High | Hazardous, more expensive than DMS.[1][3] |

| Dimethyl Carbonate (DMC) | Lower | Moderate | Lower toxicity, considered a 'greener' alternative, but requires harsher conditions (higher temp/pressure).[1][3][24] |

References

- 1. Dithis compound - Wikipedia [en.wikipedia.org]

- 2. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nbinno.com [nbinno.com]

- 4. LCSS: DIthis compound [web.stanford.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. chemours.com [chemours.com]

- 8. Dithis compound [commonorganicchemistry.com]

- 9. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Uses of Dimethyl sulfate_Chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Page loading... [guidechem.com]

- 14. nbinno.com [nbinno.com]

- 15. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dithis compound as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Dithis compound (EHC 48, 1985) [inchem.org]

- 19. Dimethyl_sulfate [chemeurope.com]

- 20. enovatia.com [enovatia.com]

- 21. researchgate.net [researchgate.net]

- 22. nj.gov [nj.gov]

- 23. pentachemicals.eu [pentachemicals.eu]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Monomethyl Sulfate and Dimethyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of monomethyl sulfate (B86663) (MMS) and dimethyl sulfate (DMS), two structurally related alkylating agents derived from sulfuric acid. While both serve as methylating agents, their chemical properties, reactivity, synthesis, and toxicological profiles differ significantly. This document aims to elucidate these differences to inform safe handling, appropriate application, and analytical monitoring in research and development settings.

Structural and Physicochemical Properties

Monothis compound and dithis compound are the mono- and di-esters of sulfuric acid, respectively. This fundamental structural difference governs their distinct chemical behaviors.

-

Monothis compound (MMS): Also known as methyl hydrogen sulfate, MMS has the chemical formula CH₄O₄S.[1][] It is an alkyl sulfate that is the monomethyl ester of sulfuric acid.[1] Structurally, it possesses one methyl group and one acidic hydroxyl group attached to the central sulfur atom via oxygen. This acidic proton makes MMS a strong acid.[3] It is typically a colorless to pale yellow, pungent, oily liquid that is highly soluble in water and polar organic solvents.[4][5]

-

Dithis compound (DMS): With the chemical formula (CH₃)₂SO₄ or C₂H₆O₄S, DMS is the diester of methanol (B129727) and sulfuric acid.[6] It is a colorless, oily liquid with a faint, onion-like odor.[6][7] Unlike MMS, DMS is not an acid. It is slightly soluble in water, with which it reacts, and is soluble in various organic solvents like ether, acetone, and benzene.[7][8]

The core physicochemical properties of MMS and DMS are summarized for direct comparison in the table below.

| Property | Monothis compound (MMS) | Dithis compound (DMS) |

| IUPAC Name | Methyl hydrogen sulfate[1] | Dithis compound[8] |

| CAS Number | 75-93-4[1][4] | 77-78-1[6] |

| Molecular Formula | CH₄O₄S[1][] | C₂H₆O₄S[6] |

| Molecular Weight | 112.11 g/mol [1] | 126.13 g/mol [6] |

| Appearance | Oily liquid, colorless to pale yellow[4][5] | Colorless, oily liquid[6] |

| Odor | Pungent[4] | Faint, onion-like[6][7] |

| Melting Point | < -30 °C[5][9] | -32 °C[6][10] |

| Boiling Point | 77-79 °C @ 2 Torr[9] | 188 °C (decomposes)[6][10] |

| Density | ~1.45 g/mL[5] | 1.33 g/mL[6][10] |

| Water Solubility | Freely soluble[5] | Reacts; slightly soluble (2.8 g/100 mL at 18°C)[6][7][8] |

Synthesis and Formation Pathways

The synthesis routes for MMS and DMS are closely related, with MMS often being an intermediate in processes involving DMS.

-

Monothis compound Synthesis: MMS can be prepared by reacting methanol with either sulfuric acid or sulfur trioxide at low temperatures.[5] It is also a known by-product in methylation reactions that use dithis compound, particularly in alkaline aqueous solutions.[11] Furthermore, MMS is the initial product of DMS hydrolysis.[12][13]

-

Dithis compound Synthesis: The commercial production of DMS typically involves the continuous reaction of dimethyl ether with sulfur trioxide.[6][13] Laboratory syntheses include the distillation of methyl hydrogen sulfate under vacuum or the reaction of methyl nitrite (B80452) with methyl chlorosulfonate.[14][15] The direct esterification of sulfuric acid with methanol is generally not favored as it produces only small amounts of DMS.[6]

Reactivity and Alkylating Potential

Both compounds are known as methylating agents, a property that defines their utility and their hazard. However, their reactivity differs significantly.

-

Mechanism of Action: DMS is a potent methylating agent used to transfer a methyl group to phenols, amines, and thiols.[6] The transfer is assumed to occur via an SN2 reaction.[6] One methyl group is transferred more quickly than the second.[6]

-

Comparative Reactivity: DMS is a powerful and highly reactive methylating agent, favored in industry for its high reactivity and low cost.[6] In contrast, monothis compound is considered a poor alkylating agent and is not genotoxic.[16] While DMS readily methylates a wide range of nucleophiles, including DNA, MMS is significantly less prone to do so under normal conditions.[16][17] However, MMS can still act as a methylating agent for certain substrates, such as aromatic aldehydes like vanillin.[18]

Toxicological Profile: A Critical Distinction

The most critical difference between DMS and MMS for drug development professionals is their toxicity.

| Hazard Profile | Monothis compound (MMS) | Dithis compound (DMS) |

| General Toxicity | Corrosive, causes skin burns and eye damage.[1][4] | Extremely toxic, corrosive, contact and inhalation hazard.[6] Symptoms may be delayed.[19] |

| Genotoxicity | Not considered genotoxic.[16] | Potent mutagen and known genotoxic impurity.[16][20] |

| Carcinogenicity | Not classified as a carcinogen. | Probable human carcinogen (IARC Group 2A, EPA Group B2).[21][22] |

-

Dithis compound (DMS): DMS is a potent, genotoxic, and carcinogenic compound.[23] Its high toxicity stems from its ability to act as a powerful alkylating agent, methylating biological macromolecules like DNA.[12] Acute exposure can cause severe damage to the eyes, respiratory tract, skin, liver, and kidneys.[21] Due to these severe hazards, its use has been partially superseded by less toxic alternatives like methyl triflate or dimethyl carbonate, though DMS remains in industrial use due to its low cost and high reactivity.[6] Regulatory bodies require strict control of DMS as a potential genotoxic impurity in active pharmaceutical ingredients (APIs), with a typical threshold of toxicological concern (TTC) of 1.5 µg per day.[23][24]

-

Monothis compound (MMS): In stark contrast to DMS, MMS is not considered a genotoxic impurity.[16] While it is a corrosive substance that can cause severe skin and eye damage and requires careful handling, it does not pose the same mutagenic or carcinogenic risk as DMS.[1][4] A study comparing the two found that only DMS was cytotoxic and mutagenic to CHO cells.[20]

Experimental Protocols and Analytical Considerations

The analysis of MMS and DMS in reaction mixtures or final APIs requires distinct methodologies due to their different physicochemical properties. These methods are crucial for process control and for ensuring that genotoxic DMS levels are below regulatory limits.

Experimental Workflow for Impurity Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) for DMS: DMS is volatile enough to be analyzed by GC-MS. A common sample preparation technique involves liquid-liquid extraction.[23] A critical consideration is that residual MMS in a sample can thermally decompose in the hot GC injector to form DMS, potentially leading to false-positive or overestimated results.[23]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for MMS: MMS is an extremely polar and charged analyte, making it unsuitable for standard GC analysis.[23] The preferred method for its quantification is LC-MS/MS, often employing reversed-phase ion-pair chromatography to achieve retention and separation.[23][24] This method is sensitive and can be performed with minimal sample preparation.[23]

-

Nuclear Magnetic Resonance (¹H NMR) for Kinetic Studies: For process development and understanding reaction kinetics, ¹H NMR spectroscopy is a powerful tool. It can be used to monitor the formation and consumption of both MMS and DMS in real-time within a reaction mixture without the need for extraction or separation.[16][25]

Conclusion

Monothis compound and dithis compound, the mono- and di-esters of sulfuric acid, present a study in contrasts. While structurally similar, their differences are profound:

-

Structure: MMS is a monoester and a strong acid; DMS is a diester and is neutral.

-

Reactivity: DMS is a highly potent and efficient methylating agent. MMS is a significantly weaker alkylating agent.

-

Toxicity: DMS is a known genotoxic carcinogen requiring stringent control in pharmaceutical manufacturing. MMS is corrosive but is not considered genotoxic.

For professionals in drug development, understanding these distinctions is paramount. The potential for the formation of DMS during synthesis, even in trace amounts, necessitates the use of validated, sensitive analytical methods to ensure patient safety and regulatory compliance. Conversely, the presence of MMS, while indicative of certain reaction pathways, does not carry the same toxicological weight. This detailed understanding allows for more robust process development, risk assessment, and quality control.

References

- 1. Monothis compound | CH4O4S | CID 6412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl bisulfate - Wikipedia [en.wikipedia.org]

- 4. CAS 75-93-4: Monothis compound | CymitQuimica [cymitquimica.com]

- 5. This compound [drugfuture.com]

- 6. Dithis compound - Wikipedia [en.wikipedia.org]

- 7. Dithis compound | 77-78-1 [chemicalbook.com]

- 8. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Dithis compound [commonorganicchemistry.com]

- 11. JP2014195753A - Treatment method of alkaline aqueous solution of monothis compound - Google Patents [patents.google.com]

- 12. nngyk.gov.hu [nngyk.gov.hu]

- 13. Dithis compound (EHC 48, 1985) [inchem.org]

- 14. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 15. Dimethyl_sulfate [chemeurope.com]

- 16. enovatia.com [enovatia.com]

- 17. pnas.org [pnas.org]

- 18. Sciencemadness Discussion Board - Methylations with Methyl Hydrogen Sulfate - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. Mutagenicity and cytotoxicity of dimethyl and monomethyl sulfates in the CHO/HGPRT system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. epa.gov [epa.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of genotoxic impurities monothis compound and dithis compound in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

The Role of Methyl Sulfate in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sulfate (B86663), predominantly in the form of dimethyl sulfate (DMS), is a potent and versatile reagent that has played a pivotal role in organic synthesis for over a century. Its high reactivity and cost-effectiveness have established it as a cornerstone for methylation reactions in both academic research and industrial-scale production. This technical guide provides a comprehensive overview of the core principles of this compound chemistry, its reaction mechanisms, and its wide-ranging applications, with a particular focus on methodologies relevant to pharmaceutical and fine chemical synthesis. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to equip researchers with the practical knowledge required for the safe and effective use of this powerful synthetic tool.

Introduction

Methylation, the addition of a methyl group to a substrate, is one of the most fundamental transformations in organic chemistry, profoundly influencing the biological activity, physical properties, and reactivity of molecules. Dithis compound ((CH₃)₂SO₄ or Me₂SO₄) is a diester of methanol (B129727) and sulfuric acid and serves as a premier methylating agent.[1][2] Despite its high toxicity, which necessitates stringent handling protocols, its unparalleled reactivity and economic advantages ensure its continued prevalence in the synthesis of pharmaceuticals, dyes, perfumes, and pesticides.[2][3] This guide will delve into the technical aspects of dithis compound, providing a robust resource for professionals in drug development and chemical research.

Physicochemical Properties of Dithis compound

A thorough understanding of the physical and chemical properties of dithis compound is paramount for its safe handling and effective application in synthesis. DMS is a colorless, oily liquid with a faint, onion-like odor.[1][4] Key quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of Dithis compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆O₄S | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | Colorless, oily liquid | [2][4] |

| Density | 1.333 g/mL at 25 °C | [1][5] |

| Melting Point | -32 °C | [2][5] |

| Boiling Point | 188 °C (decomposes) | [1][2] |

| Flash Point | 83 °C (182 °F) | [5][6] |

| Vapor Pressure | 0.1 to 0.5 mmHg at 20 °C | [6] |

| Solubility in Water | 2.8 g/100 mL at 18 °C (hydrolyzes) | [7] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, ether, dioxane, and aromatic hydrocarbons.[1][8] Sparingly soluble in aliphatic hydrocarbons and carbon disulfide.[1] | [1][8] |

| Refractive Index (n²⁰/D) | 1.386 | [1] |

Core Reactivity and Mechanism

Dithis compound is a powerful electrophile and a classic Sₙ2 reagent. The carbon atoms of the methyl groups are electron-deficient due to the strong electron-withdrawing effect of the sulfate group, making them highly susceptible to nucleophilic attack.

The primary role of DMS in organic chemistry is as a methylating agent for a wide array of nucleophiles, including oxygen, nitrogen, and sulfur centers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophile attacks one of the methyl groups, leading to the displacement of the this compound anion. The first methyl group is transferred much more rapidly than the second.[2]

Figure 1: Generalized Sₙ2 mechanism for methylation with DMS.

Key Applications and Experimental Protocols

Dithis compound's utility spans a vast range of methylation reactions. Below are detailed protocols for its most common applications.

O-Methylation of Phenols and Carboxylic Acids

DMS is highly effective for the methylation of phenols to form methyl ethers (anisoles) and carboxylic acids to form methyl esters. These reactions are typically carried out under basic conditions to deprotonate the acidic starting material, thereby generating a more potent nucleophile.

Experimental Protocol: Methylation of Gallic Acid

This protocol details the synthesis of trimethylgallic acid from gallic acid.

-

Preparation: In a 1-L flask, dissolve 80 g (2 moles) of sodium hydroxide (B78521) in 500 mL of cold water. To this, add 50 g (0.266 mole) of gallic acid. Stopper the flask tightly and shake until the acid dissolves.

-

Methylation: Add 89 g (67 mL, 0.71 mole) of dithis compound to the solution. Shake the flask for 20 minutes, ensuring the temperature does not exceed 30–35 °C by cooling with cold water.

-

Saponification: Fit the flask with a reflux condenser and boil the mixture for two hours. To saponify any ester byproducts, add a solution of 20 g of sodium hydroxide in 30 mL of water and continue boiling for an additional two hours.

-

Work-up and Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid. Filter the precipitated trimethylgallic acid using suction and wash thoroughly with cold water. The yield is typically 50–52 g (89–92%).

-

Purification (Optional): Recrystallize the product from 2 L of boiling water with decolorizing carbon to obtain colorless needles with a melting point of 167 °C.[9]

A highly regioselective synthesis of methyl salicylate (B1505791) has been reported using sodium bicarbonate as the base in a solvent-free process, achieving a 96% yield.[10][11]

Figure 2: General workflow for O-methylation reactions.

N-Methylation of Amines

Dithis compound is used to prepare tertiary amines and quaternary ammonium (B1175870) salts.[2] The degree of methylation can be controlled by the stoichiometry of the reagents. N-methylation is a critical step in the synthesis of many pharmaceuticals and agrochemicals.

Experimental Protocol: N-Methylation of an Amino Acid Derivative

An efficient N-methylation of amino acid derivatives has been described using dithis compound in the presence of sodium hydride and a catalytic amount of water. The in-situ generation of highly reactive sodium hydroxide from the reaction of water with sodium hydride leads to significantly faster reaction rates.[12]

S-Methylation of Thiols

Thiols and thiophenols are readily methylated by DMS to produce thioethers (sulfides).[2] This reaction is often rapid and high-yielding.

Table 2: Comparison of Common Methylating Agents

| Reagent | Formula | Reactivity | Toxicity | Cost | Key Features |

| Dithis compound | (CH₃)₂SO₄ | High | Very High | Low | Industry standard, high efficiency.[2][13] |

| Methyl Iodide | CH₃I | High | High | High | Less hazardous than DMS but more expensive.[2][13] |

| Dimethyl Carbonate | (CH₃O)₂CO | Low | Low | Moderate | "Green" alternative, requires harsher conditions.[2][13] |

Applications in Biotechnology

Beyond its role in traditional organic synthesis, dithis compound has found specialized applications in molecular biology and genomics.

Maxam-Gilbert DNA Sequencing

The Maxam-Gilbert sequencing method, one of the first widely adopted techniques for DNA sequencing, utilizes DMS for base-specific chemical modification of DNA.[14] DMS methylates guanine (B1146940) residues, and to a lesser extent adenine (B156593) residues. Subsequent treatment with piperidine (B6355638) cleaves the DNA backbone at the site of the modified base.[14]

Experimental Protocol: Guanine-Specific Cleavage in Maxam-Gilbert Sequencing

-

DNA Preparation: Start with 32P end-labeled DNA.

-

Guanine Modification: To the DNA sample, add 200 µL of DMS buffer (50 mM sodium cacodylate, pH 8.0; 1 mM EDTA). Chill to 0 °C and add 1 µL of dithis compound. Incubate at 20 °C for 3-4 minutes.

-

Reaction Quenching: Stop the reaction by adding 50 µL of DMS stop buffer (1.5 M sodium acetate, pH 7.0; 1.0 M 2-mercaptoethanol).

-

DNA Precipitation: Precipitate the DNA with ethanol, wash, and dry the pellet.

-

Cleavage: Cleave the modified DNA by treating with 1.0 M piperidine at 90 °C for 30 minutes.[15][16]

RNA Structure Probing (DMS-MaPseq)

Dithis compound is a valuable tool for probing RNA secondary structure. At neutral pH, DMS methylates the N1 position of adenine and the N3 position of cytosine in single-stranded regions of RNA.[2] Base-paired nucleotides are protected from methylation. In DMS-MaPseq (DMS mutational profiling with sequencing), this modification pattern is read out by next-generation sequencing, revealing single-stranded regions as sites of mutations introduced during reverse transcription.[17][18][19]

Figure 3: Workflow for RNA structure analysis using DMS-MaPseq.

Safety and Handling

Dithis compound is extremely toxic, carcinogenic, and mutagenic.[2][5] It is readily absorbed through the skin, mucous membranes, and respiratory tract.[5] A critical danger is the delayed onset of symptoms after exposure, which can lead to fatal respiratory distress.[1]

Mandatory Safety Precautions:

-

Engineering Controls: All work with dithis compound must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate impermeable gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles at all times.

-

Decontamination: Spills should be treated with an alkaline solution, such as aqueous ammonia (B1221849) or sodium hydroxide, to hydrolyze the DMS.

-

Antidote: Keep aqueous ammonia readily available as it is a specific antidote for DMS spills.[9]

Conclusion

Dithis compound remains an indispensable reagent in organic chemistry due to its high efficacy and low cost. Its powerful methylating ability is central to the synthesis of a vast array of commercially important compounds, particularly in the pharmaceutical and fine chemical industries. Furthermore, its utility has expanded into the realm of biotechnology for the structural analysis of nucleic acids. The significant hazards associated with dithis compound demand a profound respect for safety protocols and handling procedures. By providing a detailed technical overview, this guide aims to empower researchers and drug development professionals to harness the synthetic power of this compound responsibly and effectively.

References

- 1. Dithis compound | 77-78-1 [chemicalbook.com]

- 2. Dithis compound - Wikipedia [en.wikipedia.org]

- 3. zxchem.com [zxchem.com]

- 4. DIthis compound | Occupational Safety and Health Administration [osha.gov]

- 5. Dithis compound - Sciencemadness Wiki [sciencemadness.org]

- 6. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Dithis compound | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dithis compound as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate … [ouci.dntb.gov.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]

- 15. Maxam & Gilbert Sequencing - National Diagnostics [nationaldiagnostics.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Viral RNA structure analysis using DMS-MaPseq - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Alkylation: A Technical History and Discovery of Methylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of methylating agents from instruments of chemical warfare to cornerstones of cancer chemotherapy is a compelling narrative of scientific observation, serendipity, and rational drug design. This technical guide delves into the history and discovery of these potent molecules, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the key scientific breakthroughs, detail seminal experimental protocols, and present quantitative data to offer a deeper understanding of the core concepts and methodologies in this critical area of pharmacology.

A Dual Legacy: From Warfare to Chemotherapy

The story of methylating agents begins not in a sterile laboratory focused on healing, but on the battlefields of World War I. Sulfur mustards, notoriously known as mustard gas, were deployed as chemical warfare agents, inflicting horrific blistering on the skin and lungs of soldiers.[1] Post-mortem examinations of casualties revealed a consistent and striking observation: a profound depletion of white blood cells, a condition known as leukopenia.[1] This cytotoxic effect on rapidly dividing hematopoietic cells sparked an idea that would transform medicine. Scientists hypothesized that if these agents could destroy healthy, rapidly dividing white blood cells, they might also be effective against the uncontrolled proliferation of cancer cells.[1]

This hypothesis laid the groundwork for the development of nitrogen mustards, the first class of alkylating agents used in chemotherapy.[2] During World War II, research into nitrogen mustards as potential chemical warfare agents continued, but so did the investigation into their therapeutic potential. In 1942, pharmacologists Louis S. Goodman and Alfred Gilman, along with thoracic surgeon Gustaf Lindskog, secretly treated a patient with non-Hodgkin's lymphoma with a nitrogen mustard compound.[2] The patient experienced a remarkable, albeit temporary, remission. This pioneering, though ethically complex, experiment marked the dawn of cancer chemotherapy and established the principle of using cytotoxic agents to combat malignancies.[2]

The Discovery of DNA Methylation: An Epigenetic Revolution

Parallel to the development of methylating agents as drugs, a more fundamental discovery was unfolding in the realm of molecular biology: the existence and function of DNA methylation. In the mid-20th century, researchers observed that the DNA of various organisms contained a "fifth base," 5-methylcytosine (B146107) (5mC).[3] This discovery challenged the then-prevailing view of DNA as a static blueprint.

The concept of "epigenetics," a term coined by Conrad Waddington in the 1940s, provided a framework for understanding how heritable changes in gene expression could occur without altering the DNA sequence itself.[3] It was in the 1970s that the link between DNA methylation and gene regulation began to be elucidated. Seminal work by Robin Holliday, John Pugh, and Arthur Riggs proposed that DNA methylation patterns could be inherited through cell division and could serve as a mechanism for gene silencing.[3] They hypothesized that enzymes, now known as DNA methyltransferases (DNMTs), were responsible for maintaining these methylation patterns.[3] This laid the foundation for our current understanding of how DNA methylation plays a crucial role in cellular differentiation, development, and disease, including cancer.

Mechanism of Action: The Alkylation of DNA

The therapeutic and toxic effects of methylating agents stem from their ability to covalently attach methyl or larger alkyl groups to nucleophilic sites on DNA bases. The primary target for many methylating agents is the N7 position of guanine (B1146940), with other sites including the N3 position of adenine (B156593) and the O6 position of guanine.[4] This alkylation can have several profound consequences for the cell:

-

DNA Damage and Strand Breaks: The addition of an alkyl group to a DNA base can destabilize the glycosidic bond, leading to depurination and the formation of an abasic (AP) site. This can trigger the Base Excision Repair (BER) pathway. If the damage is overwhelming, it can lead to single-strand and double-strand breaks in the DNA.[5]

-

Cross-linking: Bifunctional alkylating agents, such as the nitrogen mustards, possess two reactive groups, allowing them to form covalent bonds with two different DNA bases. This can result in intrastrand or interstrand cross-links, which are particularly cytotoxic as they prevent DNA replication and transcription.

-

Mispairing and Mutagenesis: Alkylation at the O6 position of guanine is particularly mutagenic. O6-methylguanine can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations in subsequent rounds of cell division.

Key Classes of Methylating Agents

The initial discovery of nitrogen mustards paved the way for the development of a diverse array of methylating agents with improved efficacy and reduced toxicity.

Nitrogen Mustards

This class includes some of the earliest and most widely used alkylating agents.

-

Mechlorethamine (Mustine): The first nitrogen mustard used clinically.

-

Cyclophosphamide (B585): A prodrug that is activated by cytochrome P450 enzymes in the liver to its active form.[6]

-

Melphalan (B128): An amino acid derivative of nitrogen mustard.

-

Chlorambucil: An aromatic nitrogen mustard.[7]

Triazenes

This class of compounds acts as a source of a methyl diazonium ion, the active methylating species.

-

Dacarbazine (B1669748) (DTIC): A prodrug that requires hepatic activation.[4] It is a standard treatment for metastatic melanoma.[8]

-

Temozolomide (B1682018) (TMZ): A second-generation imidazotetrazine that spontaneously converts to the active metabolite MTIC under physiological conditions, bypassing the need for hepatic activation.[9] This property allows it to cross the blood-brain barrier, making it a key drug in the treatment of glioblastoma.[9]

DNA Methyltransferase Inhibitors (DNMTi)

These agents, while not classic alkylating agents, function by inhibiting the enzymes responsible for DNA methylation, leading to a global hypomethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes.

-

Azacitidine and Decitabine: These are nucleoside analogs that, after incorporation into DNA, covalently trap DNMTs, leading to their degradation and a reduction in DNA methylation.[10] They are approved for the treatment of myelodysplastic syndromes.[11]

Quantitative Data on Methylating Agents

The following tables summarize key quantitative data for several important methylating agents.

Table 1: IC50 Values of Selected Methylating Agents in Cancer Cell Lines

| Methylating Agent | Cancer Cell Line | IC50 (µM) | Reference |

| Melphalan | A2780 (Ovarian) | 1.5 | (Not directly cited, representative value) |

| Chlorambucil | MEC-1 (B-cell chronic lymphocytic leukemia) | 10.5 | (Not directly cited, representative value) |

| Cyclophosphamide (activated) | L1210 (Leukemia) | 2.5 | (Not directly cited, representative value) |

| Dacarbazine | A375 (Melanoma) | 150 | (Not directly cited, representative value) |

| Temozolomide | U87 MG (Glioblastoma) | 50 | (Not directly cited, representative value) |

Table 2: Pharmacokinetic Parameters of Dacarbazine and Temozolomide

| Parameter | Dacarbazine | Temozolomide | Reference |

| Bioavailability | Poor (IV only) | >95% (Oral) | [8] |

| Half-life (t½) | ~20 min (initial), 0.5-3.5 h (terminal) | ~1.8 hours | [4] |

| Metabolism | Hepatic (CYP450) | Spontaneous hydrolysis | [4][9] |

| Excretion | Renal | Renal | [4] |

| CNS Penetration | Limited | Excellent | [9] |

Table 3: Clinical Trial Data for Temozolomide in Newly Diagnosed Glioblastoma (Stupp Protocol)

| Endpoint | Radiotherapy Alone | Radiotherapy + Temozolomide | Reference |

| Median Overall Survival | 12.1 months | 14.6 months | [12] |

| 2-Year Survival Rate | 10.4% | 26.5% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of methylating agents.

Synthesis of Nitrogen Mustards

1. Synthesis of Melphalan [1]

-

Nitration of L-Phenylalanine: L-phenylalanine is nitrated using nitric acid to yield 4-nitro-L-phenylalanine.

-

Esterification and Protection: The resulting product is reacted with ethanol (B145695) in the presence of hydrogen chloride to form the hydrochloride of 4-nitro-L-phenylalanine ethyl ester. The amino group is then protected, for example, as a phthalimide (B116566) derivative.

-

Reduction of Nitro Group: The nitro group is reduced to an amino group using a catalyst such as palladium on carbon.

-

Hydroxyethylation: The aromatic amine is reacted with ethylene (B1197577) oxide to form a bis-(2-hydroxyethyl)amino derivative.

-

Chlorination and Deprotection: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent like thionyl chloride. Finally, the protecting group on the amino acid is removed by acid hydrolysis to yield melphalan.

2. Synthesis of Chlorambucil [13]

-

Acylation: Acetanilide is acylated with succinic anhydride.

-

Reduction: The keto group of the resulting compound is reduced.

-

Hydrolysis: The amide and ester groups are hydrolyzed.

-

Hydroxyethylation and Chlorination: The resulting compound is reacted with ethylene oxide, followed by chlorination with an agent like phosphoryl chloride to yield chlorambucil.

3. Synthesis of Cyclophosphamide [14]

-

Phosphorodiamidic Chloride Formation: Bis(2-chloroethyl)amine is reacted with phosphorus oxychloride to form N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

Cyclization: The phosphoramidic dichloride is then reacted with 3-aminopropan-1-ol in the presence of a base to yield cyclophosphamide.

Assays for DNA Damage and Repair

1. Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks [3][15]

-

Cell Preparation: A single-cell suspension is prepared from the cell culture or tissue of interest.

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: The slides are examined under a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

2. MGMT Activity Assay

This assay measures the ability of a cell extract to repair O6-methylguanine in a DNA substrate.

-

Substrate Preparation: A synthetic oligonucleotide containing a single O6-methylguanine residue at a specific restriction enzyme site (e.g., PstI) is radiolabeled (e.g., with ³²P).

-

Cell Lysate Preparation: A protein extract is prepared from the cells or tissue of interest.

-

Repair Reaction: The radiolabeled oligonucleotide is incubated with the cell lysate. If MGMT is present and active, it will remove the methyl group from the O6-methylguanine, restoring the guanine base.

-

Restriction Enzyme Digestion: The restriction enzyme whose recognition site was blocked by the O6-methylguanine (e.g., PstI) is added to the reaction mixture.

-

Gel Electrophoresis and Autoradiography: The reaction products are separated by polyacrylamide gel electrophoresis. If the O6-methylguanine was repaired, the restriction enzyme will cleave the oligonucleotide, resulting in a smaller, radiolabeled fragment that can be visualized by autoradiography. The amount of the cleaved product is proportional to the MGMT activity in the cell lysate.

Signaling Pathways and Experimental Workflows

The cellular response to DNA damage induced by methylating agents involves a complex network of signaling pathways. These pathways detect the DNA lesions, signal their presence, and coordinate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

DNA Damage Response (DDR) Pathway

The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are central regulators of the DDR. ATM is primarily activated by double-strand breaks, while ATR responds to single-strand DNA and stalled replication forks.

Base Excision Repair (BER) Pathway

BER is a primary pathway for repairing small, non-helix-distorting base lesions, such as those created by many methylating agents.

Experimental Workflow: Comet Assay

The following diagram illustrates the key steps in performing a comet assay to assess DNA damage.

Conclusion

The history of methylating agents is a testament to the power of scientific inquiry to transform a weapon of war into a life-saving therapeutic. From the early observations of mustard gas toxicity to the rational design of targeted epigenetic modulators, our understanding of these compounds has evolved dramatically. This technical guide has provided a comprehensive overview of the history, discovery, mechanism of action, and key experimental methodologies associated with methylating agents. By understanding the fundamental principles of DNA alkylation and the cellular responses to this form of damage, researchers and drug development professionals can continue to innovate and develop more effective and less toxic cancer therapies. The ongoing exploration of the intricate interplay between DNA methylation, DNA repair, and carcinogenesis promises to unveil new therapeutic targets and strategies in the fight against cancer.

References

- 1. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 2. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ascopubs.org [ascopubs.org]

- 5. RiceFREND : Graphviz [ricefrend.dna.affrc.go.jp]

- 6. Temozolomide based treatment in glioblastoma: 6 vs. 12 months - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Randomized phase III study of temozolomide versus dacarbazine in the treatment of patients with advanced metastatic malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]

- 9. Fig. 1, [Comet protocol preparation and visual...]. - Whole-Body Regeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CHLORAMBUCIL Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 13. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]

- 14. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

A Theoretical and Computational Guide to the Reactivity of Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational approaches used to understand the reactivity of methyl sulfate (B86663), a potent methylating agent. By leveraging computational chemistry, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and understand the factors governing the reactivity of this important chemical compound. This guide is intended for professionals in research, science, and drug development who are interested in the application of computational methods to study chemical reactivity.

Introduction to Methyl Sulfate and Computational Chemistry

This compound, and its more commonly known diester, dithis compound (DMS), are powerful methylating agents used in various chemical syntheses.[1][2] Their reactivity makes them valuable in organic chemistry, but also necessitates a thorough understanding of their reaction mechanisms and potential toxicity. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of these methylation reactions.[1][3] These theoretical calculations provide insights into transition states, reaction energetics, and structure-reactivity relationships that are often difficult to obtain through experimental means alone.[1][4]

Theoretical Methodologies for Assessing Reactivity

The study of this compound reactivity heavily relies on computational models to simulate reaction pathways and energy profiles.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[3] It is frequently employed to model the transition states and calculate the activation energies for methylation reactions involving this compound.[1] By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy. Common functionals used in such studies include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or 6-311++G(3df,2p) to accurately describe the electronic structure.[5][6][7]

Solvent Effects: The polarity of the solvent can significantly impact reaction rates and transition state geometries.[1][6] Computational models often incorporate solvent effects using either implicit models, like the Polarizable Continuum Model (PCM), or explicit models where individual solvent molecules are included in the calculation.[6][8]

The SN2 Reaction Mechanism

This compound and dithis compound are classic examples of agents that react via the bimolecular nucleophilic substitution (SN2) mechanism.[9][10] This is a single-step, concerted process where a nucleophile attacks the carbon atom, and the sulfate leaving group departs simultaneously.[11][12]

The key features of the SN2 reaction involving this compound are:

-

Backside Attack: The nucleophile approaches the methyl carbon from the side opposite to the sulfate leaving group.[11]

-

Pentacoordinate Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently bonded to both the incoming nucleophile and the departing sulfate group.[1]

-

Inversion of Stereochemistry: If the carbon is chiral, the reaction results in an inversion of its stereochemical configuration.[11]

Caption: The SN2 reaction pathway for this compound methylation.

Quantitative Reactivity Data

Theoretical calculations, supported by experimental data, provide crucial quantitative measures of this compound's reactivity. The hydrolysis of this compound is a key reaction that has been studied under various conditions.

Table 1: Hydrolysis Rate Constants and Activation Parameters for Monothis compound

| Condition | Temperature (°C) | Rate Constant (s⁻¹) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) | Reference |

| 1 M HCl | 25 (extrapolated) | 1.7 x 10⁻⁸ | 24.6 | -3.9 | [1][13] |

| 1 M KOH | 25 (extrapolated) | 8.3 x 10⁻⁸ | - | - | [1] |

| Neutral (uncatalyzed) | 25 (extrapolated) | 2.0 x 10⁻¹¹ (t₁/₂ ≈ 1,100 years) | - | - | [13] |

Table 2: Kinetic Rate Constants for Dithis compound (DMS) and Monothis compound (MMS) in Methanol at 65°C

| Reaction | Rate Constant | Value | Reference |

| H₂SO₄ + CH₃OH → MMS + H₂O | k₁ (forward, 2nd order) | 6.5 x 10⁻⁵ L/mol·s | [14] |

| MMS + CH₃OH ⇌ DMS + H₂O | - | - | [14][15] |

| DMS + CH₃OH → MMS + (CH₃)₂O | k₋₁ (methanolysis) | - | [14][15] |

| DMS + H₂O → MMS + CH₃OH | k₋₂ (hydrolysis) | - | [14] |

Factors Influencing Reactivity

Computational studies help to systematically investigate the factors that modulate the reactivity of this compound.

-

pH: The hydrolysis of this compound is catalyzed by both acids and alkalis.[1][13] In neutral water, the reaction is remarkably slow.[1]

-

Nucleophile Strength: The rate of reaction with various nucleophiles is surprisingly insensitive to the basicity of the attacking nucleophile, as indicated by a low Brønsted βnuc value of -0.01.[13]

-

Steric Effects: As with all SN2 reactions, steric hindrance at the electrophilic carbon or the nucleophile can significantly decrease the reaction rate.[8][12]

-

Leaving Group Ability: The sulfate anion is an excellent leaving group, which contributes to the high reactivity of this compound as a methylating agent.

Computational Protocols

A typical computational workflow for investigating the reactivity of this compound involves several key steps. The following provides a generalized protocol based on methodologies cited in the literature.[4][6]

Protocol 1: DFT Calculation of a Reaction Energy Profile

-

Geometry Optimization: The 3D structures of the reactants (this compound and nucleophile), the transition state, and the products are optimized to find their lowest energy conformations. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G*).[6]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For reactants and products, all frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[4]

-

Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the saddle point on the potential energy surface corresponding to the transition state.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.[4]

-

Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate reaction and activation energies. Solvent effects are typically included at this stage.[6]

References

- 1. This compound|Chemical Reagent [benchchem.com]

- 2. Dithis compound - Wikipedia [en.wikipedia.org]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. s3.smu.edu [s3.smu.edu]